Sodium chromate Cr-51 is classified under:
This compound is recognized for its radioactive properties, primarily due to the isotope chromium-51, which decays by electron capture and emits gamma radiation. The physical half-life of chromium-51 is approximately 27.7 days, making it suitable for various diagnostic procedures without significant long-term radiation exposure concerns .
The synthesis of sodium chromate Cr-51 typically involves the following steps:
Technical parameters such as temperature, pH, and concentration are carefully controlled throughout the synthesis to ensure the stability and efficacy of the final product .
The molecular structure of sodium chromate Cr-51 can be described as follows:
The compound features a central chromium atom bonded to four oxygen atoms, two of which are doubly bonded (oxo groups), and two sodium ions that balance the charge. The structure exhibits no defined stereocenters, indicating it is achiral .
Sodium chromate Cr-51 participates in several chemical reactions relevant to its application:
These reactions are crucial for understanding how sodium chromate interacts within biological systems during diagnostic procedures .
Sodium chromate Cr-51 operates primarily through its interaction with red blood cells. Upon intravenous administration, the compound binds to red blood cells and allows for the measurement of blood volume or mass through gamma scintigraphy.
Key points regarding its mechanism include:
Sodium chromate Cr-51 exhibits several important physical and chemical properties:
Other properties include:
These properties are significant when considering the compound's behavior in biological systems and its suitability for medical applications .
Sodium chromate Cr-51 has several scientific applications, primarily within medical diagnostics:
The compound has been utilized since its approval for clinical use in 1971 and continues to play a vital role in hematological diagnostics due to its effectiveness and safety profile .
Sodium chromate Cr-51 (chemical formula: Na₂⁵¹CrO₄) is an inorganic radiochemical compound where the stable chromium isotope is replaced by the radioactive isotope chromium-51. This compound belongs to the class of miscellaneous chromates, characterized by a chromate oxoanion (CrO₄²⁻) as the central structural unit, coordinated with sodium cations [1] [2]. Its isomeric SMILES notation ([O-][51Cr](=O)(=O)[O-].[Na+].[Na+]
) explicitly denotes the radioactive chromium isotope within the chromate ion [2]. The compound typically appears as a sterile solution in normal saline, adjusted to an alkaline pH (8–10) to maintain stability and prevent reduction of hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺) [3].
Chromium-51 decays by electron capture with a half-life of 27.7 days, emitting gamma photons primarily at 320 keV (yield: 9.8%) and characteristic X-rays at 4.9 keV [4]. This emission profile necessitates specialized detection equipment, such as gamma counters with large sodium iodide crystals, due to the suboptimal energy range for standard detectors [4]. A critical radiochemical property is its in vivo behavior: the hexavalent chromate ion (⁵¹CrO₄²⁻) readily crosses erythrocyte membranes and undergoes intracellular reduction to Cr³⁺, which then binds irreversibly to the β-globin chain of hemoglobin [4]. This binding results in high labeling efficiency (~90% for red blood cells) and stable incorporation, with elution rates of ~1% per day post-initial 24-hour loss (1–4%) [4].
Table 1: Key Radiochemical and Physical Properties of Sodium Chromate Cr-51
Property | Specification |
---|---|
Molecular Formula | CrNa₂O₄ |
CAS Number | 10039-53-9 |
UNII | XI776WYU0N |
Radioactive Half-life | 27.7 days |
Primary Decay Mode | Electron capture |
Principal Gamma Emission | 320 keV (9.8% yield) |
Chemical Class | Alkali metal chromate / Inorganic sodium salt |
Binding Target | β-globin chain of hemoglobin |
The development of Sodium Chromate Cr-51 as a radiopharmaceutical began with the landmark 1950 study by Gray and Sterling, who first demonstrated the utility of ⁵¹Cr for labeling red blood cells (RBCs) [5]. This breakthrough replaced non-radioactive dye-based methods (e.g., Evans blue) for blood volume measurements, offering superior accuracy and objectivity in quantifying RBC mass and survival [5]. By the 1960s, it became the gold standard for diagnosing hematologic disorders such as polycythemia vera (characterized by increased RBC mass) and hemolytic anemias [5].
Commercial radiopharmaceutical products like Chromitope Sodium (Bracco Diagnostics) received FDA approval in 1971, cementing its clinical role [1]. The compound’s reliability in RBC survival studies (e.g., detecting splenic sequestration) and compatibility with gamma cameras facilitated broad adoption in nuclear medicine departments [5]. However, operational challenges—including the labor-intensive labeling protocol, requirement for multiple blood samples over weeks, and specialized detection infrastructure—limited its accessibility [5]. By the early 21st century, manufacturers discontinued production (e.g., Chromitope Sodium’s end in 2012) due to declining clinical use, driven by the emergence of alternative radionuclides (e.g., Tc-99m) and non-isotopic methods [1] [5]. Despite this, its foundational role established key principles for subsequent radiopharmaceuticals.
Chromium-51 remains indispensable in select research domains due to its unique biochemical behavior:
Table 2: Research Applications of Sodium Chromate Cr-51
Application | Mechanism | Key Metrics |
---|---|---|
RBC Volume/Mass Quantitation | Isotope dilution in blood pool | RBC survival curves, sequestration sites |
Cytotoxicity Assays | ⁵¹Cr release from lysed target cells | Specific lysis %, effector cell potency |
Platelet Survival Studies | Platelet uptake and gradual elution | Recovery rate, sequestration patterns |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9